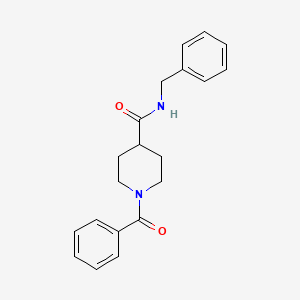![molecular formula C23H23N3O4S B7696531 N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7696531.png)
N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, also known as compound 1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Compound 1 has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer research, N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide 1 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. In inflammation research, this compound 1 has been shown to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent. In neurodegenerative disease research, this compound 1 has been shown to have neuroprotective effects, suggesting its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide 1 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. Specifically, this compound 1 has been shown to inhibit the activity of certain kinases and transcription factors, which play a role in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound 1 has been shown to inhibit tumor growth and induce apoptosis (cell death) in cancer cells. In inflammation research, this compound 1 has been shown to reduce the production of inflammatory cytokines and decrease the infiltration of immune cells into inflamed tissues. In neurodegenerative disease research, this compound 1 has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
実験室実験の利点と制限
One advantage of using N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide 1 in lab experiments is its potential as a therapeutic agent in various fields of research. Additionally, this compound 1 has been shown to have low toxicity in animal models, indicating its potential as a safe and effective treatment option. However, one limitation of using this compound 1 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for the study of N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide 1. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other chemotherapy drugs. Another direction is to study its potential as an anti-inflammatory agent in various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound 1 and its potential as a treatment for neurodegenerative diseases. Finally, the development of more soluble forms of this compound 1 could expand its potential use in lab experiments and clinical trials.
合成法
Compound 1 can be synthesized through a multi-step process involving the reaction of various reagents and solvents. The synthesis method involves the reaction of cycloheptanone with sodium hydride, followed by the addition of 4-methylbenzyl chloride and sodium sulfonate. The resulting N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide is then reacted with N,N-dimethylacetamide, which yields this compound 1.
特性
IUPAC Name |
4-[[2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-17-7-9-18(10-8-17)15-26(31(29,30)21-5-3-2-4-6-21)16-22(27)25-20-13-11-19(12-14-20)23(24)28/h2-14H,15-16H2,1H3,(H2,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETOIQPRORVBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7696448.png)
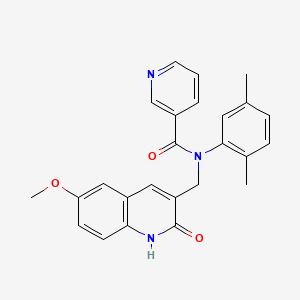
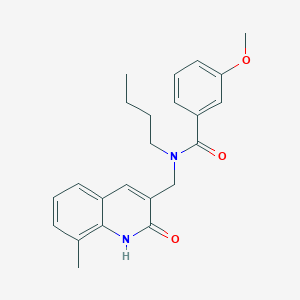
![3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7696468.png)
![ethyl 4-{[(2-methoxyethyl)carbamoyl]formamido}benzoate](/img/structure/B7696469.png)
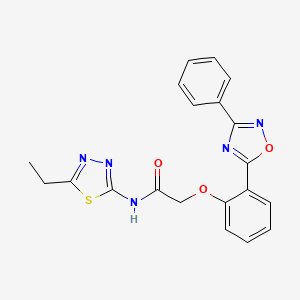
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696500.png)
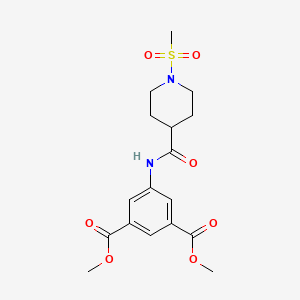
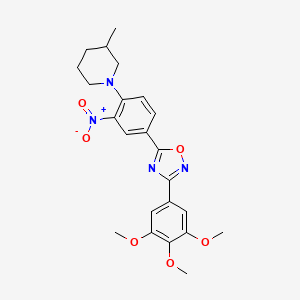

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7696518.png)
![2-[4-(butylsulfamoyl)-2-chlorophenoxy]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7696524.png)

